An In-depth Technical Guide to the Antifungal Lipopeptide Aculeacin A: Structure, Properties, and Mechanism
An In-depth Technical Guide to the Antifungal Lipopeptide Aculeacin A: Structure, Properties, and Mechanism
This document provides a comprehensive technical overview of Aculeacin A, a potent antifungal lipopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in mycology, natural product chemistry, and antimicrobial research. This guide delves into the molecule's core physicochemical properties, its mechanism of action as a specific inhibitor of fungal cell wall synthesis, established protocols for its isolation and characterization, and its biological activity spectrum. The content is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting an approach grounded in field-proven expertise.
Molecular Structure and Physicochemical Properties
Aculeacin A is a member of the echinocandin family of lipopeptides, produced by the fungus Aspergillus aculeatus.[1][2] Structurally, it is an amphiphilic molecule composed of a cyclic hexapeptide core N-acylated with a long-chain fatty acid, specifically palmitic acid.[1][3][4] The peptide core contains several non-proteinogenic amino acids, including threonine and hydroxyproline.[1][4] This unique structure is fundamental to its biological activity, enabling it to interact with and disrupt the fungal cell membrane and its associated enzymes.
Core Chemical Identifiers
The molecular identity of Aculeacin A is defined by its specific chemical formula and mass, which are critical for its characterization in analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₁N₇O₁₆ | [5] |
| Molecular Weight | 1036.2 g/mol | [5] |
| CAS Number | 58814-86-1 | [5] |
Solubility and Stability
The lipophilic nature of the palmitic acid tail and the hydrophilic character of the peptide core give Aculeacin A its amphiphilic properties. It is a white amorphous powder that is soluble in lower alcohols but demonstrates poor solubility in water and many other organic solvents.[1] This solubility profile is a key consideration in the design of extraction protocols and formulation strategies for biological assays.
Mechanism of Antifungal Action
The primary molecular target of Aculeacin A is the enzyme β-1,3-glucan synthase.[6][7][8] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for polymerizing UDP-glucose into β-1,3-glucan, a major structural polymer of the fungal cell wall.[9][10]
Causality of Action: By non-competitively inhibiting β-1,3-glucan synthase, Aculeacin A effectively halts the production of this essential structural component.[6][8] This disruption leads to a cascade of events:
-
Weakened Cell Wall: The lack of new β-1,3-glucan compromises the structural integrity of the cell wall, particularly in actively growing regions such as the tips of buds in yeast.[11]
-
Osmotic Instability: The weakened cell wall can no longer withstand the internal turgor pressure of the fungal cell.
-
Cell Lysis: This osmotic fragility results in cell lysis and the release of intracellular contents, leading to cell death.[7][11]
This targeted mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-1,3-glucan synthase enzyme, contributing to Aculeacin A's relatively low toxicity in mice.[1]
Biological Activity and Antifungal Spectrum
Aculeacin A exhibits a relatively narrow but potent antifungal spectrum, with pronounced activity against yeast species.[3]
Spectrum of Activity
It is highly active against various species of Candida and Torulopsis, with the majority of strains tested being susceptible at concentrations of 0.31 µg/mL or less.[3] However, its activity against other yeasts like Cryptococcus neoformans and all tested filamentous and dimorphic fungi is significantly lower.[3]
Paradoxical Dose-Response
A noteworthy characteristic of Aculeacin A is its paradoxical dose-response relationship, also known as the "Eagle effect".[6][7] The highest fungicidal activity against proliferating cultures of C. albicans is observed at a specific concentration range (e.g., 0.08 to 1.25 µg/mL).[6][7] Increasing the drug concentration beyond this optimal range paradoxically reduces its lethal effect.[3][6] This phenomenon has important implications for dose selection in experimental and potentially therapeutic settings.
| Organism | MIC (µg/mL) | Reference |
| Candida albicans (majority of strains) | ≤ 0.31 | [3] |
| Torulopsis spp. (majority of strains) | ≤ 0.31 | [3] |
| Cryptococcus neoformans | Low to no activity | [3] |
| Filamentous Fungi | Low to no activity | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of Aculeacin A. These protocols are designed to be self-validating by incorporating analytical checkpoints.
Isolation and Purification from Aspergillus aculeatus
This protocol is based on established methods for extracting Aculeacin A from the mycelia of its source organism.[1][12]
Rationale: Aculeacin A is primarily located within the fungal mycelia.[12] The protocol leverages its solubility in lower alcohols for extraction and its amphiphilic nature for subsequent partitioning and chromatographic purification.
Step-by-Step Methodology:
-
Fermentation: Cultivate Aspergillus aculeatus M-4214 in a suitable nutrient medium under submerged aeration culture for 70-90 hours until maximum antibiotic production is achieved, as determined by a bioassay using Candida albicans.[12]
-
Mycelial Harvest: Filter the entire culture broth using a filter press or centrifuge to separate the mycelial cake from the culture filtrate.[12]
-
Solvent Extraction: Extract the wet mycelia with a water-miscible organic solvent such as methanol or acetone. This step solubilizes the lipopeptide.
-
Solvent Removal & Partitioning: Distill the solvent from the extract under reduced pressure. Dilute the aqueous residue with water and perform a liquid-liquid extraction with n-butanol.[12] Aculeacin A will partition into the n-butanol phase.
-
Concentration: Wash the n-butanol extract with water and concentrate it under reduced pressure to yield a viscous, oily material.[12]
-
Chromatographic Purification:
-
Adsorption Chromatography: Apply the concentrated oil to a column of activated alumina or silica gel.[12]
-
Elution: Wash the column with a non-polar solvent (e.g., ethyl acetate) to remove impurities, then elute the active fractions containing Aculeacin A with a more polar solvent like ethanol.[12]
-
Fraction Monitoring: Monitor the eluted fractions for antifungal activity using a paper disc assay with C. albicans.
-
-
Final Purification: Pool the active fractions and subject them to further purification steps like gel filtration or preparative HPLC to obtain pure Aculeacin A.
Structural Elucidation by NMR and Mass Spectrometry
Confirming the complex structure of a natural product like Aculeacin A requires a combination of modern spectroscopic techniques.
Rationale: Mass spectrometry provides precise molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the atom-to-atom connectivity and stereochemistry.[13]
Generalized Protocol:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Dissolve a pure sample of Aculeacin A in a suitable solvent (e.g., methanol).
-
Analyze using an ESI-MS instrument (e.g., LTQ-Orbitrap) to obtain the exact mass.[14] This confirms the molecular formula (C₅₀H₈₁N₇O₁₆).
-
Perform tandem MS (MS/MS) experiments to induce fragmentation. The fragmentation pattern will help confirm the sequence of the peptide core and the identity of the fatty acid chain.
-
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a proton NMR spectrum. This will show all the hydrogen atoms in the molecule, providing information on the different amino acid residues and the fatty acid chain.[15]
-
¹³C NMR: Acquire a carbon NMR spectrum. This identifies all unique carbon environments.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the individual amino acid spin systems and linking the palmitoyl chain to the peptide core.[16]
-
-
-
Data Interpretation: Systematically analyze the 1D and 2D NMR data to assign all proton and carbon signals and piece together the final structure, confirming the amino acid sequence and the point of acylation.
Conclusion and Future Perspectives
Aculeacin A stands as a significant natural product in the field of antifungal research. Its specific mechanism of action—the inhibition of β-1,3-glucan synthase—makes it a valuable tool for studying fungal cell wall biology and a foundational structure for the development of new antifungal agents. While its clinical use has been superseded by semi-synthetic echinocandins like caspofungin, which offer improved pharmacokinetic profiles, the study of Aculeacin A continues to provide critical insights.[17]
Future research may focus on the enzymatic modification of Aculeacin A, using enzymes like Aculeacin A acylase to remove the native fatty acid side chain, creating a peptide nucleus for the synthesis of novel, more potent semi-synthetic derivatives.[18][19] Understanding the basis of its paradoxical dose-response effect and exploring its biosynthetic pathway could also unlock new strategies for antifungal drug design.
References
-
Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). Studies on the mechanism of antifungal action of aculeacin A. The Journal of Antibiotics, 30(4), 308-313. [Link]
-
Yamaguchi, H., Hiratani, T., Iwata, K., & Yamamoto, Y. (1982). STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A. Japanese Journal of Medical Mycology, 23(2), 103-114. [Link]
-
Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. The Journal of Antibiotics, 30(4), 308-13. [Link]
-
National Center for Biotechnology Information. (n.d.). Rethinking Biosynthesis of Aclacinomycin A. PubChem. [Link]
-
Iwata, K., Yamamoto, Y., Yamaguchi, H., & Hiratani, T. (1982). In vitro studies of aculeacin A, a new antifungal antibiotic. The Journal of Antibiotics, 35(2), 203-9. [Link]
-
Mizuno, K., Yagi, A., Satoi, S., Takada, M., & Hayashi, M. (1977). Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics, 30(4), 297-302. [Link]
-
National Center for Biotechnology Information. (n.d.). Aculeacin A from aspergillus aculeatus. PubChem Compound Database. CID=122233. [Link]
-
National Center for Biotechnology Information. (n.d.). Aculeacin A. PubChem Compound Database. CID=53297328. [Link]
-
Lee, S., et al. (2019). The biosynthetic pathway leading to aculene A (1). ResearchGate. [Link]
- Mizuno, K., et al. (1976). U.S. Patent No. 3,978,210. Washington, DC: U.S.
-
Cortés, J. C. G., Curto, M. Á. G., & Vázquez de Aldana, J. C. R. (2012). Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast. Journal of Biological Chemistry, 287(47), 40018-40027. [Link]
-
Discovery Fine Chemicals. (n.d.). Aculeacin A. [Link]
-
Liu, W., et al. (2014). Application of an aculeacin A acylase from Actinoplanes utahensis SW1311 in syntheses of echinocandins. Journal of Industrial Microbiology & Biotechnology, 41(10), 1475-1482. [Link]
-
Quiros, L. M., et al. (2005). Newly Discovered Penicillin Acylase Activity of Aculeacin A Acylase from Actinoplanes utahensis. Applied and Environmental Microbiology, 71(8), 4433-4438. [Link]
-
Takeshima, H., Inokoshi, J., Takada, Y., Tanaka, H., & Omura, S. (1989). A deacylation enzyme for aculeacin A, a neutral lipopeptide antibiotic, from Actinoplanes utahensis: purification and characterization. Journal of Biochemistry, 105(4), 606-10. [Link]
-
Walker, S. S., et al. (2011). Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 55(11), 5099-5106. [Link]
-
Iwata, K., Yamamoto, Y., Yamaguchi, H., & Hiratani, T. (1982). In Vitro Studies of Aculeacin A, a New Antifungal Antibiotic. Amanote Research. [Link]
-
Satoi, S., Yagi, A., Asano, K., Mizuno, K., & Watanabe, T. (1977). Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G. The Journal of Antibiotics, 30(4), 303-7. [Link]
-
Bai, L., et al. (2026). Inhibition mechanism of the fungal β-1,3-glucan synthases by triterpenoid antifungal drugs. Nature Communications. [Link]
-
Lesage, G., & Bussey, H. (2001). 1,3-beta-Glucan synthase: a useful target for antifungal drugs. Current Drug Targets. Infectious Disorders, 1(2), 159-69. [Link]
-
Advanced Chemistry Development. (n.d.). Monthly Structure Elucidation of Unknown Compounds. ACD/Labs. [Link]
-
Tsuchiya, Y., et al. (2005). Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies. Antimicrobial Agents and Chemotherapy, 49(7), 2873-2879. [Link]
-
Aiboudi, F., et al. (2018). A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Molecules, 23(7), 1714. [Link]
-
Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]
-
Loizzo, M. R., et al. (2020). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. Metabolites, 10(1), 25. [Link]
-
Clariant Analytical Sciences. (n.d.). Structure Elucidation. [Link]
-
Zhang, L., et al. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 23(11), 2824. [Link]
-
Elix, J. A., et al. (2000). NMR spectral data of salazinic acid isolated from some species of Parmotrema. Magnetic Resonance in Chemistry, 38(12), 1053-1056. [Link]
Sources
- 1. Studies on aculeacin. I. Isolation and characterization of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aculeacin A | C51H82N8O17 | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro studies of aculeacin A, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aculeacin A from aspergillus aculeatus | C50H81N7O16 | CID 122233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of antifungal action of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A [jstage.jst.go.jp]
- 8. discofinechem.com [discofinechem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3978210A - Antibiotic aculeacins - Google Patents [patents.google.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. html.rhhz.net [html.rhhz.net]
- 19. A deacylation enzyme for aculeacin A, a neutral lipopeptide antibiotic, from Actinoplanes utahensis: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
